molecular formula C12H16N2O4 B2776627 3-((1-(Pent-4-enoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034233-87-7

3-((1-(Pent-4-enoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2776627
CAS No.: 2034233-87-7
M. Wt: 252.27
InChI Key: SUTSAVSHRDCZKU-UHFFFAOYSA-N
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Description

“3-((1-(Pent-4-enoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” is a synthetic organic compound that belongs to the class of oxazolidinediones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The unique structure of this compound, featuring an azetidine ring and an oxazolidinedione moiety, suggests potential biological activity and utility in various chemical reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its unique structure and potential biological activity.

    Industry: Use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of azetidine derivatives can vary depending on the specific compound and its biological activity. For example, some azetidine derivatives are known to bind to cannabinoid (CB1) receptors as a full and potent agonist .

Safety and Hazards

The safety and hazards of azetidine derivatives can vary depending on the specific compound. Some azetidine derivatives have been identified as having potential risks to public health .

Future Directions

The future directions of research on azetidine derivatives could involve further exploration of their synthesis, properties, and potential applications in various fields, including medicine and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((1-(Pent-4-enoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Azetidine Ring: Starting from a suitable precursor, such as a β-amino ester, the azetidine ring can be formed through cyclization reactions.

    Introduction of the Pent-4-enoyl Group: The pent-4-enoyl group can be introduced via acylation reactions using pent-4-enoyl chloride or an equivalent reagent.

    Formation of the Oxazolidinedione Moiety: The final step involves the formation of the oxazolidinedione ring, which can be achieved through cyclization reactions involving appropriate diester or diamide precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“3-((1-(Pent-4-enoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinediones: Compounds with similar oxazolidinedione moieties, such as trimethadione and paramethadione.

    Azetidines: Compounds containing azetidine rings, such as azetidine-2-carboxylic acid.

Uniqueness

The uniqueness of “3-((1-(Pent-4-enoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to other compounds.

Properties

IUPAC Name

3-[(1-pent-4-enoylazetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-2-3-4-10(15)13-5-9(6-13)7-14-11(16)8-18-12(14)17/h2,9H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTSAVSHRDCZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CC(C1)CN2C(=O)COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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